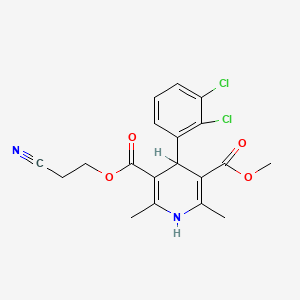
5-O-(2-cyanoethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-O-(2-cyanoethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-O-(2-cyanoethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS No. 110962-94-2) is a compound belonging to the class of 1,4-dihydropyridines, which are widely recognized for their pharmacological properties, particularly as calcium channel blockers. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₉H₁₈Cl₂N₂O₄
- Molecular Weight : 409.26 g/mol
- Appearance : Not specified
- Storage Conditions : 2-8°C in a refrigerator
1,4-Dihydropyridines primarily function as calcium channel blockers. They inhibit the influx of calcium ions through voltage-gated calcium channels in cardiac and smooth muscle cells. This action leads to:
- Vasodilation : Reduction in vascular resistance and blood pressure.
- Cardiac Effects : Decreased heart rate and myocardial oxygen demand.
Pharmacological Studies
Research indicates that derivatives of 1,4-dihydropyridines exhibit various biological activities:
-
Calcium Channel Blocking Activity :
- The compound has shown significant calcium channel blocking effects comparable to established agents like amlodipine and nifedipine. Studies demonstrate that it can effectively reduce arterial pressure in hypertensive models.
-
Antioxidant Properties :
- Some studies suggest that this compound may possess antioxidant properties, contributing to its cardioprotective effects by scavenging free radicals and reducing oxidative stress.
-
Neuroprotective Effects :
- Preliminary investigations indicate potential neuroprotective effects due to its ability to modulate calcium influx in neuronal tissues, which could be beneficial in conditions like ischemia and neurodegenerative diseases.
Case Study 1: Antihypertensive Effects
A study conducted on hypertensive rats demonstrated that administration of the compound resulted in a significant decrease in systolic blood pressure compared to control groups. The observed effects were attributed to enhanced vasodilation mediated by calcium channel blockade.
Case Study 2: Neuroprotection in Ischemia
In a model of cerebral ischemia, treatment with the compound resulted in reduced neuronal death and improved functional outcomes. This was linked to the inhibition of excessive calcium entry into cells during ischemic events.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
5-O-(2-cyanoethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O4/c1-10-14(18(24)26-3)16(12-6-4-7-13(20)17(12)21)15(11(2)23-10)19(25)27-9-5-8-22/h4,6-7,16,23H,5,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCOGJGSSDCCEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCC#N)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














